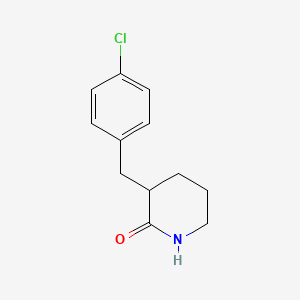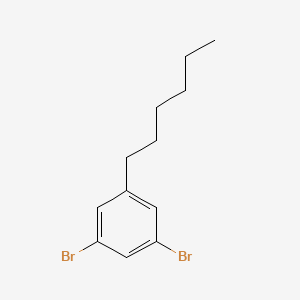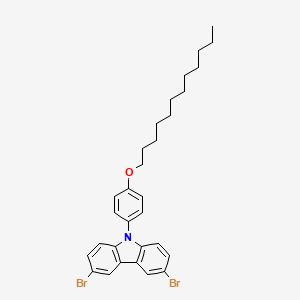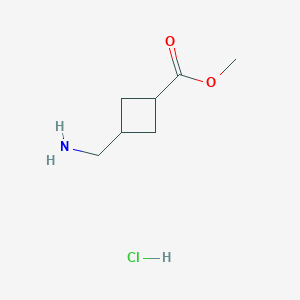
Oosporein
Vue d'ensemble
Description
L'oosporein est une dibenzoquinone toxique de couleur bronze avec la formule moléculaire C14H10O8 . Il a été extrait pour la première fois de diverses moisissures et a été trouvé pour posséder des propriétés antibiotiques, antivirales, cytotoxiques, antifongiques et insecticides . L'this compound est produit par plusieurs champignons, notamment Beauveria bassiana , Chaetomium cupreum et Cochliobolus kusanoi .
Applications De Recherche Scientifique
Oosporein has a wide range of scientific research applications:
Mécanisme D'action
Oosporein is a red dibenzoquinone pigment that has been found in a number of soil and endophytic fungi, as well as in the entomopathogenic Beauveria genus . It has various functions, including insecticidal activity, phytotoxicity, antifungal activity, and a siderophore .
Target of Action
The primary targets of this compound are insects and bacteria . It has evolved the ability to parasitize insects and outcompete microbial challengers for assimilation of host nutrients .
Mode of Action
this compound acts as an antimicrobial compound to limit microbial competition on Beauveria bassiana-killed hosts . It inhibits the splitting of prophenoloxidase into polyphenol oxidase (PPO), which then hinders the activation of prophenoloxidase (PO) . It also directly inhibits the expression of antifungal peptide gallerimycin (from Gal gene) at the post-transcriptional level .
Biochemical Pathways
The biosynthesis of this compound involves a polyketide synthase (PKS) pathway including seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid that is hydroxylated to benzenetriol by the hydroxylase OpS4 .
Pharmacokinetics
It is known that it is produced mainly in insect cadavers at 24–48 hours after death .
Result of Action
The production of this compound results in a dramatic decrease (∼90%) in bacterial counts after host death, which correlates with this compound production . This allows the Beauveria bassiana fungus to maximally use host nutrients to grow and sporulate on infected cadavers .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been reported that this compound has a detoxification effect as a siderophore and aids in the growth of Miscanthus sinensis under Aluminum exposure .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Oosporein interacts with several biomolecules in biochemical reactions. It is produced by a polyketide synthase (PKS) pathway that includes seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .
Cellular Effects
This compound has been found to have cytotoxic effects on Madin-Darby canine kidney cells and RAW 264.7 spleen cells . It induces elevated levels of reactive oxygen species (ROS) generation and high levels of malondialdehyde, loss of mitochondrial membrane potential, and induced glutathione hydroxylase (GSH) production in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It causes chromosomal DNA damage, as assessed by the Comet assay, with an increase in DNA damage observed in both the studied cell lines by increasing the this compound concentration . Furthermore, this compound treatment to studied cell lines indicated significant suppression of oxidative stress-related gene (Superoxide dismutase1 and Catalase) expression, and increased levels of mRNA expression in apoptosis or oxidative stress-inducing genes HSP70, Caspase3, Caspase6, and Caspase9 .
Temporal Effects in Laboratory Settings
This compound is expressed mainly in insect cadavers at 24–48 h after death . A dramatic decrease in bacterial colony counts (∼90%) after host death correlates with this compound production .
Dosage Effects in Animal Models
In animal models, Balb/C mice were treated with different concentrations of this compound ranging from 20 to 200 μM . After 24 h of exposure, histopathological observations revealed that this compound-treated target mouse tissues were significantly damaged compared to untreated control mice, and these effects were directly proportional to the toxin dose .
Metabolic Pathways
This compound is involved in the polyketide synthase (PKS) pathway for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'oosporein peut être synthétisé par fermentation de champignons tels que Beauveria bassiana et Chaetomium cupreum . La biosynthèse implique une voie de la synthétase de polykétide (PKS) . Le processus de fermentation nécessite généralement des conditions de culture douces, une préparation simple du milieu de culture et des temps de fermentation courts .
Méthodes de production industrielle : La production industrielle de l'this compound implique l'utilisation de souches fongiques comme Cordyceps cardinalis . La culture de fermentation de Cordyceps cardinalis est utilisée pour produire de l'this compound, qui est ensuite extrait en utilisant moins de solvants organiques, ce qui se traduit par un rendement élevé du produit .
Analyse Des Réactions Chimiques
Types de réactions : L'oosporein subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : L'this compound peut être oxydé en milieu alcalin ou en présence de facteurs de transcription spécifiques.
Réduction : Les réactions de réduction de l'this compound n'ont pas été largement documentées.
Substitution : Les réactions de substitution impliquant l'this compound se produisent généralement dans des conditions de pH spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound qui conservent sa structure dibenzoquinone de base .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Industrie : L'this compound est exploré pour son potentiel comme agent de lutte biologique en agriculture en raison de ses propriétés insecticides
5. Mécanisme d'action
L'this compound exerce ses effets par divers mécanismes :
Antibiotique et antiviral : Il inhibe la croissance bactérienne et virale en interférant avec leurs processus métaboliques.
Cytotoxique : L'this compound induit la cytotoxicité en générant un stress oxydatif et en perturbant les fonctions cellulaires.
Insecticide : Il favorise l'infection chez les insectes en réduisant le nombre d'hémocytes et en modifiant le système immunitaire humoral.
Comparaison Avec Des Composés Similaires
L'oosporein est comparé à d'autres composés similaires tels que :
Destruxines : Produites par Metarhizium spp. , les destruxines sont des hexadepsipeptides cycliques ayant des propriétés insecticides.
Beauvericine : Un autre métabolite secondaire de Beauveria bassiana , la beauvericine a des propriétés antibiotiques et cytotoxiques.
Chaetoglobosines : Produites par Chaetomium spp. , les chaetoglobosines sont des cytochalasines ayant des activités antifongiques et cytotoxiques.
L'this compound est unique en raison de sa structure de dibenzoquinone et de son large spectre d'activités biologiques, y compris son rôle de sidérophore et son mécanisme d'induction de rétroaction .
Propriétés
IUPAC Name |
2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPJEGFPQTNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963861 | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-54-7 | |
| Record name | Oosporein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oosporein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oosporein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OOSPOREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


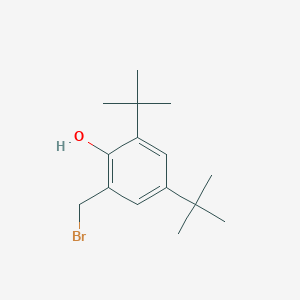

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
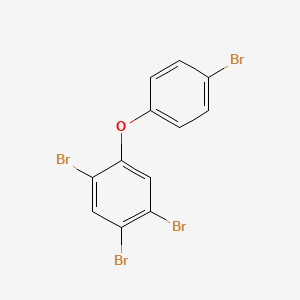
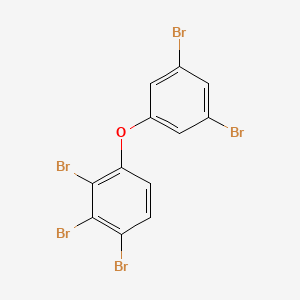
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)

